4-Bromo-2-phenylquinoline
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromo-2-phenylquinoline derivatives has been approached through various methods, including the rhodium-catalyzed synthesis from readily available precursors. Highly functionalized 4-bromo-1,2-dihydroisoquinolines, for example, were synthesized from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, with a bromonium ylide proposed as the key intermediate formed by the intramolecular nucleophilic attack of the benzyl bromide on an α-imino rhodium carbene (He et al., 2016). This highlights the complexity and versatility in synthesizing this compound through catalytic methods.
Molecular Structure Analysis
Molecular structure analysis of 4-Bromo-2-phenylquinoline and related compounds has been conducted through various techniques, including X-ray diffraction. For instance, the crystal structure analysis of 2-Bromo-5,7-dimethoxy-4-phenylquinoline revealed two independent molecules in the asymmetric unit, differing in the orientation of the phenyl ring with respect to the planar quinoline ring system (Gopal et al., 2009). This analysis provides crucial insights into the spatial arrangement of atoms within the molecule and its potential interaction with other molecules.
Chemical Reactions and Properties
Chemical reactions involving 4-Bromo-2-phenylquinoline include bromination, where bromination of 2-phenyltetrahydroquinolines derivatives leads to the formation of di- and tribrom derivatives along with the oxidation reaction generating quinoline structure (Zemtsova et al., 2015). These reactions demonstrate the compound's reactivity and its potential for further chemical transformations.
Physical Properties Analysis
The physical properties of 4-Bromo-2-phenylquinoline, such as solubility, melting point, and crystalline structure, are crucial for its application in material science and pharmaceuticals. While specific studies focusing solely on the physical properties of 4-Bromo-2-phenylquinoline were not identified, the analysis of related compounds provides valuable insights into how substituents and structural modifications can influence these properties.
Chemical Properties Analysis
The chemical properties of 4-Bromo-2-phenylquinoline, including its reactivity with various chemical reagents, stability under different conditions, and its ability to undergo chemical transformations, are essential for its application in synthesis and drug design. Studies such as the palladium-catalyzed regioselective cross-coupling reactions highlight the compound's versatility and reactivity, which are critical for its application in organic synthesis (Wang et al., 2007).
Scientific Research Applications
Medicinal Chemistry
- Summary of Application : Quinoline, which includes 4-Bromo-2-phenylquinoline, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Methods of Application : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- Results or Outcomes : The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Organic Synthesis
- Summary of Application : 4-Bromo-2-phenylquinoline is constructed directly from easily prepared ortho-propynol phenyl azides using TMSBr as an acid-promoter .
- Methods of Application : The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility .
- Results or Outcomes : 4-Bromo-2-phenylquinoline as key intermediates could further undergo the coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at C4 position of quinolines .
Anticancer Research
- Summary of Application : Quinoline-based compounds, including 4-Bromo-2-phenylquinoline, have been designed and reported to be potent anti-cancer agents against breast, lung, and CNS tumors .
- Methods of Application : Synthetic quinoline structures that possess 2,4-disubstitution are used in the research .
- Results or Outcomes : The compounds have shown promising results in preclinical studies, demonstrating potential for further development as therapeutic agents .
Green Chemistry
- Summary of Application : Quinoline and its analogs, including 4-Bromo-2-phenylquinoline, are being synthesized using green chemistry approaches .
- Methods of Application : These approaches include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
- Results or Outcomes : These methods have resulted in the successful synthesis of quinoline derivatives with potential biological and pharmaceutical activities .
Safety And Hazards
The safety information for 4-Bromo-2-phenylquinoline indicates that it is a hazardous substance. It has the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
properties
IUPAC Name |
4-bromo-2-phenylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKIEFRRBKQXIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279487 | |
Record name | 4-bromo-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-phenylquinoline | |
CAS RN |
5427-93-0 | |
Record name | 4-Bromo-2-phenylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5427-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-phenylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5427-93-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12822 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromo-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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